1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by its unique triazine ring structure
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-dichloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichloroaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or alkyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound’s triazine ring structure allows it to form hydrogen bonds and interact with biological molecules, potentially inhibiting the function of enzymes or receptors. The exact pathways and molecular targets are still under investigation, but its ability to disrupt cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.
6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates antiproliferative activity against cancer cells.
The uniqueness of this compound lies in its specific triazine ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
20285-54-5 |
---|---|
Molecular Formula |
C11H13Cl2N5 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)8-5-6(12)3-4-7(8)13/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI Key |
NSPSLCYVKZBTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=C(C=CC(=C2)Cl)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.